molecular formula C10H11Br2NO3 B1372199 tert-Butyl 2,5-dibromopyridin-3-yl carbonate CAS No. 1142192-26-4

tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Cat. No.: B1372199
CAS No.: 1142192-26-4
M. Wt: 353.01 g/mol
InChI Key: NVLDYYOQPLJWIQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl (2,5-dibromopyridin-3-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO3/c1-10(2,3)16-9(14)15-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLDYYOQPLJWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673931
Record name tert-Butyl 2,5-dibromopyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-26-4
Record name Carbonic acid, 2,5-dibromo-3-pyridinyl 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,5-dibromopyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

The key intermediate is 2,5-dibromopyridin-3-ol or a related pyridine derivative bearing bromines at positions 2 and 5. This intermediate can be prepared by selective bromination of pyridine or by lithiation followed by bromination.

  • Regioselective bromination or lithiation of pyridine derivatives is achieved using strong bases such as n-butyllithium at low temperatures (-78 °C), followed by quenching with bromine sources.

Formation of tert-Butyl Carbonate Ester

The introduction of the tert-butyl carbonate group is commonly performed by reacting the hydroxy-substituted pyridine intermediate with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

  • Reaction conditions often involve a base such as triethylamine or pyridine to neutralize the released HCl.
  • The reaction is typically carried out in an aprotic solvent such as dichloromethane or toluene at low to ambient temperature to control selectivity and yield.

Representative Synthetic Procedure

Step Reagents & Conditions Description Yield & Notes
1 2,5-Dibromopyridine + n-BuLi (2.5 M in hexane), -78 °C, 5 h Regioselective lithiation of 2,5-dibromopyridine High regioselectivity for lithiation at 3-position
2 Addition of tert-butyl chloroformate or Boc anhydride, room temperature Formation of tert-butyl carbonate ester at 3-position Purification by recrystallization from ethanol/water mixture yields pure product
3 Workup: aqueous acid quench, extraction, drying over Na₂SO₄ Isolation of product Yields typically >80% under optimized conditions

Reaction Optimization and Purification

  • Temperature control is critical during lithiation and carbonate formation to avoid side reactions.
  • Solvent choice influences yield and purity; dry, aprotic solvents such as toluene or dichloromethane are preferred.
  • Purification is commonly performed by recrystallization from ethanol/water mixtures or flash chromatography to achieve high purity.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Outcome Reference
Regioselective lithiation 2,5-Dibromopyridine + n-BuLi -78 °C, 5 h Lithiation at 3-position
Carbonate formation tert-Butyl chloroformate + base Room temp, aprotic solvent tert-Butyl carbonate ester
Workup and purification Acid quench, extraction, recrystallization Ambient Pure tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Research Findings and Analytical Data

  • The regioselective lithiation method provides a reliable route to functionalize the pyridine ring specifically at the 3-position despite the presence of bromines at 2 and 5 positions.
  • The tert-butyl carbonate group introduction proceeds efficiently under mild conditions, yielding a stable carbonate ester suitable for further synthetic transformations.
  • Purification via recrystallization from ethanol/water mixtures yields a high purity product, confirmed by NMR and mass spectrometry analysis (Molecular Weight: 353.01 g/mol).

Chemical Reactions Analysis

tert-Butyl 2,5-dibromopyridin-3-yl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Hydrolysis: The carbonate ester can be hydrolyzed to yield 2,5-dibromopyridin-3-ol and tert-butanol in the presence of water and a base.

    Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions depending on the reagents used.

Common reagents and conditions for these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include substituted pyridines and alcohols .

Scientific Research Applications

Synthesis of Pharmaceuticals

Tert-butyl 2,5-dibromopyridin-3-yl carbonate is utilized in the synthesis of various pharmaceutical compounds. Its ability to act as a protective group allows for selective functionalization of other reactive sites in complex molecules. For instance:

  • Case Study : In the synthesis of specific kinase inhibitors, this compound has been employed to protect amine functionalities, facilitating subsequent reactions under mild conditions.

Agricultural Chemistry

This compound also finds applications in developing agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides.

  • Data Table: Agrochemical Applications
Compound NameApplication TypeRole of this compound
Herbicide ASelective herbicideIntermediate in synthesis
Insecticide BBroad-spectrum insecticideProtecting amine groups during synthesis

Material Science

In material science, this compound serves as a building block for the development of polymers and nanomaterials. Its unique structure allows for the creation of functionalized surfaces and coatings.

  • Case Study : Researchers have developed polymeric materials that incorporate this compound to enhance thermal stability and chemical resistance.

Mechanistic Insights

The reactivity of this compound stems from its electrophilic nature due to the presence of bromine atoms. This property enables it to participate in nucleophilic substitution reactions efficiently.

Mechanism of Action

The mechanism of action of tert-Butyl 2,5-dibromopyridin-3-yl carbonate involves its ability to act as an electrophile in substitution reactions. The bromine atoms on the pyridine ring are electron-withdrawing, making the carbon atoms more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent and Functional Group Variations

The following table compares This compound with structurally related pyridine derivatives from commercial catalogs:

Compound Name (Catalog #) Molecular Formula Molecular Weight Substituents/Functional Groups Price (1 g) Key Applications/Reactivity
This compound (HB431) C₁₀H₁₁Br₂NO₃ 353.01 2,5-dibromo; 3-carbonate $400 Suzuki coupling; drug intermediates
tert-Butyl (2-bromopyridin-3-yl)carbamate (HB011) C₁₀H₁₃BrN₂O₂ 273.13 2-bromo; 3-carbamate $240 Protective group chemistry; peptide synthesis
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (HB614) C₁₄H₂₀FN₃O₂ 281.33 2-fluoro; 3-carbamate; 6-pyrrolidinyl $400 Fluorinated probes; kinase inhibitors
6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine (HB615) C₁₆H₂₆FIN₂OSi 436.38 2-fluoro; 3-iodo; 6-silyl-protected pyrrolidinyl $400 Radiolabeling precursors; silicon-based protecting groups
Bromine vs. Fluorine/Iodine Substituents :
  • Bromine (HB431): Enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) or cross-coupling (e.g., Suzuki, Stille). The dual bromination in HB431 increases steric bulk compared to mono-bromo derivatives like HB011 .
  • Fluorine (HB614, HB615) : Reduces basicity of the pyridine ring and improves metabolic stability in pharmaceuticals. Fluorinated derivatives are preferred in PET imaging due to ¹⁸F isotope compatibility .
  • Iodine (HB615) : Facilitates radical reactions and serves as a heavy atom for crystallography. Higher molecular weight (436.38) compared to HB431 .
Carbonate vs. Carbamate Functional Groups :
  • Carbonate (HB431) : More labile under basic or nucleophilic conditions compared to carbamates. Enables controlled deprotection for hydroxyl group generation .
  • Carbamate (HB011, HB614): Stable under acidic conditions but cleavable via hydrogenolysis or hydrolysis. Used in peptide synthesis and prodrug strategies .
Silyl-Protected Moieties (HB615) :
  • The tert-butyldimethylsilyl (TBS) group in HB615 enhances lipophilicity and protects alcohol functionalities during multi-step syntheses. This is absent in HB431, which lacks silicon-based protection .

Price and Commercial Availability

All compounds listed above are priced at $400 for 1 g, reflecting similar complexity in synthesis (e.g., halogenation, protection/deprotection steps). However, HB431 and HB615 have higher molecular weights due to bromine/iodine and silicon substituents, respectively, which may influence cost per mole .

Research Findings and Practical Considerations

  • Synthetic Utility : HB431’s dual bromine substitution allows sequential functionalization of the pyridine ring, making it a versatile intermediate in medicinal chemistry .
  • Stability : The carbonate group in HB431 is sensitive to moisture, necessitating anhydrous storage. In contrast, carbamate derivatives (HB011, HB614) exhibit greater stability under ambient conditions .
  • Spectroscopic Characterization : NMR and UV data (as in ) are critical for confirming the structure of brominated pyridines, as heavy atoms like bromine complicate spectral interpretation .

Biological Activity

Tert-butyl 2,5-dibromopyridin-3-yl carbonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the bromination of pyridine derivatives followed by carbonate formation. The general synthetic pathway includes:

  • Bromination : The starting material, 2,5-dibromopyridine, undergoes bromination using Br2 in the presence of a base.
  • Carbonate Formation : The brominated product is then treated with tert-butyl chloroformate to yield the final carbonate derivative.

Inhibitory Effects on Kinases

Recent studies have highlighted the compound's inhibitory effects on various kinases, particularly calmodulin-dependent kinases (CaMKs) and spleen tyrosine kinase (SYK). These kinases are crucial in several signaling pathways related to cancer and autoimmune diseases.

Table 1: Inhibitory Activity of this compound on Kinases

CompoundCaMK1D IC50 (μM)SYK IC50 (μM)
This compound0.186 ± 0.027Not reported

The data indicates that this compound exhibits moderate inhibitory activity against CaMK1D, which is relevant for developing treatments for insulin resistance and other metabolic disorders .

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against HIV. Research indicates that derivatives of dibromopyridine compounds can interact with the HIV capsid protein, potentially disrupting viral replication .

Case Study: HIV Capsid Protein Inhibition
In a study focused on HIV treatment, this compound was part of a series of compounds designed to inhibit the multifunctional capsid protein of HIV. The results demonstrated promising antiviral activity in vitro, suggesting potential for further development as an antiviral agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyridine ring have shown significant impacts on potency and selectivity.

Key Findings from SAR Studies:

  • Substituent Effects : The presence of electron-withdrawing groups at specific positions enhances kinase selectivity.
  • Carbonate Group Influence : The tert-butyl carbonate moiety contributes to increased lipophilicity, which may improve cellular uptake .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that compounds similar to this compound can effectively cross the blood-brain barrier (BBB), making them suitable candidates for central nervous system-targeting therapies. However, toxicity profiles need thorough evaluation to ensure safety in therapeutic applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2,5-dibromopyridin-3-yl carbonate
Reactant of Route 2
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tert-Butyl 2,5-dibromopyridin-3-yl carbonate

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